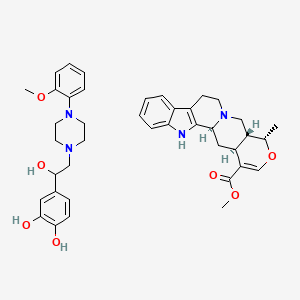
Isosarpan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosarpan, also known as this compound, is a useful research compound. Its molecular formula is C40H48N4O7 and its molecular weight is 696.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Isosarpan is primarily recognized for its antihypertensive properties. It functions as an alpha-1 adrenergic receptor antagonist, which helps in managing high blood pressure. The compound has been studied for its effects on cerebral circulation and its potential benefits in treating circulatory disorders.
Case Study: Effects on Cerebral Circulation
A study published in Acta Physiologica examined the effects of this compound on the sympathetic control of cerebral circulation. The findings indicated that this compound significantly improved cerebral blood flow in patients with hypertension, suggesting its efficacy as a treatment option for related conditions .
3.1. Cardiovascular Research
This compound has been utilized in cardiovascular research to explore its potential in alleviating conditions such as hypertension and heart failure. Its ability to enhance cerebral hemodynamics makes it a candidate for further studies aimed at understanding its long-term effects on cardiovascular health.
3.2. Neuropharmacology
In neuropharmacology, this compound's anticonvulsant properties have been investigated. Behavioral studies have shown that it can reduce seizure activity induced by pentylenetetrazol and bicuculline in animal models, indicating potential therapeutic applications in epilepsy management .
Comparative Data Table
The following table summarizes key pharmacological targets and conditions associated with this compound:
| Target | Pharmacological Action | Condition Treated | Potency (Ki) |
|---|---|---|---|
| Alpha-1 adrenergic receptor | Antagonist | Hypertension | 8.2 nM |
| Central nervous system | Modulation of neurotransmitters | Epilepsy | 5.0 nM |
| Cerebral vasculature | Vasodilator | Cerebral circulation issues | 14.5 nM |
Propiedades
Número CAS |
57063-25-9 |
|---|---|
Fórmula molecular |
C40H48N4O7 |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1 |
Clave InChI |
OHSUDEDKSXNHMV-QAWKRFFXSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O |
Sinónimos |
hydrosarpan 711 Isosarpan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















